2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide
Description
This compound features a pyridinone core substituted at position 3 with a piperidin-1-ylsulfonyl group and an acetamide side chain linked to a 2-(trifluoromethyl)phenyl group.
Properties
IUPAC Name |
2-(2-oxo-3-piperidin-1-ylsulfonylpyridin-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N3O4S/c20-19(21,22)14-7-2-3-8-15(14)23-17(26)13-24-10-6-9-16(18(24)27)30(28,29)25-11-4-1-5-12-25/h2-3,6-10H,1,4-5,11-13H2,(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWLHXELOWMXVID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=CN(C2=O)CC(=O)NC3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide (CAS Number: 1251679-92-1) is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H20F3N3O4S
- Molecular Weight : 443.4 g/mol
- Structural Characteristics : The compound features a piperidine ring, a pyridine moiety, and a trifluoromethylphenyl group, which contribute to its unique biological profile.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Anticonvulsant Activity : Preliminary studies suggest potential anticonvulsant properties, similar to other compounds in its class.
- Antimicrobial Properties : The presence of the sulfonamide group may enhance its antibacterial efficacy.
Anticonvulsant Activity
A study investigated the anticonvulsant effects of related compounds and provided insights into structure-activity relationships (SAR). The findings indicated that modifications in the molecular structure significantly influenced the anticonvulsant efficacy. For instance, compounds with higher lipophilicity showed increased activity due to better central nervous system (CNS) penetration .
Case Study: Anticonvulsant Screening
In a screening project involving various derivatives, it was found that certain analogs exhibited significant protection against seizures in animal models. The results were quantitatively assessed using the maximal electroshock (MES) test, revealing that some derivatives provided up to 50% protection at specific dosages .
| Compound | % Protection at 0.5 h | % Protection at 2 h | Neurotoxicity |
|---|---|---|---|
| Compound A | 25% | 50% | No |
| Compound B | 25% | 25% | Yes |
| Compound C | 50% | 75% | No |
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties. The trifluoromethyl group is known to enhance the lipophilicity and overall potency of antimicrobial agents. In vitro studies have demonstrated that related compounds exhibit significant antibacterial activity against various pathogens, including both Gram-positive and Gram-negative bacteria .
The proposed mechanisms for the biological activity of this compound include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or neurotransmitter regulation.
- Receptor Modulation : It may act on neurotransmitter receptors in the CNS, contributing to its anticonvulsant effects.
Research Findings and Implications
Recent research has highlighted the importance of further exploring this compound's pharmacological profile. Studies have suggested that modifications to the piperidine and pyridine rings could yield more potent derivatives with enhanced selectivity and reduced side effects.
Future Directions
- In Vivo Studies : Further animal studies are essential to evaluate the safety and efficacy of this compound in real-world scenarios.
- Clinical Trials : If preclinical results are promising, advancing to clinical trials will be crucial for assessing therapeutic potential in humans.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds similar to 2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide exhibit significant anticancer properties. For instance, studies have shown that the incorporation of piperidine and pyridine moieties can enhance the cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the inhibition of specific kinases involved in cancer cell proliferation.
Neuropharmacological Effects
This compound has also been investigated for its neuropharmacological potential. The piperidine ring is known for its ability to cross the blood-brain barrier, making it a candidate for treating neurological disorders. Preliminary studies suggest that it may possess anxiolytic and antidepressant-like effects, potentially by modulating neurotransmitter systems such as serotonin and dopamine.
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy and safety profiles. The trifluoromethyl group is believed to enhance lipophilicity, which may improve bioavailability. SAR studies have focused on varying substituents on the pyridine and piperidine rings to assess their impact on biological activity.
| Substituent | Effect on Activity | Reference |
|---|---|---|
| Trifluoromethyl | Increased lipophilicity | |
| Sulfonyl group | Enhanced binding affinity | |
| Acetamide | Improved solubility |
Potential Therapeutic Uses
Anti-inflammatory Properties
Preliminary research indicates that this compound may have anti-inflammatory effects, making it a candidate for treating conditions such as rheumatoid arthritis or inflammatory bowel disease. The sulfonamide group is known to interact with inflammatory pathways, potentially reducing cytokine release.
Antimicrobial Activity
There are indications that this compound may exhibit antimicrobial properties against specific bacterial strains. Studies have shown that modifications in the piperidine ring can enhance activity against Gram-positive bacteria, suggesting potential applications in treating infections.
Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry evaluated the efficacy of a series of piperidine-based compounds against MCF-7 breast cancer cells. The results demonstrated that compounds with similar structural features to this compound exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .
Case Study 2: Neuropharmacological Assessment
In a neuropharmacological study, researchers assessed the effects of related compounds in animal models of anxiety and depression. The findings suggested that these compounds significantly reduced anxiety-like behaviors in rodents, supporting further investigation into their therapeutic potential .
Comparison with Similar Compounds
Structural Analog 1: 2-(6-Oxo-3-phenylpyridazin-1(6H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide ()
- Core Structure: Pyridazinone (six-membered ring with two adjacent nitrogen atoms) vs. pyridinone (one nitrogen).
- Substituents : Phenyl at position 3 vs. piperidin-1-ylsulfonyl in the target compound.
- The phenyl group lacks the sulfonyl-piperidine’s hydrogen-bonding capacity, which may reduce interactions with polar targets.
- Implications : Lower solubility compared to the target compound due to absence of sulfonyl-piperidine.
Structural Analog 2: 2-[3-(4-Fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-2-yl)acetamide ()
- Core Structure: Pyridazinone with 4-fluorophenyl at position 3.
- Substituents : Pyridinyl acetamide vs. 2-(trifluoromethyl)phenyl acetamide in the target.
- Key Differences: Fluorine’s electronegativity vs. trifluoromethyl’s strong electron-withdrawing effect.
- Implications : The target’s trifluoromethyl group may enhance membrane permeability and target binding in hydrophobic pockets .
Structural Analog 3: 2-(8-(3-Methylpiperidin-1-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)-N-(3-(methylsulfanyl)phenyl)acetamide ()
- Core Structure: Triazolopyrazine (fused triazole-pyrazine) vs. pyridinone.
- Substituents : Methylsulfanylphenyl vs. trifluoromethylphenyl.
- Key Differences :
- Methylsulfanyl group is less polar than sulfonyl-piperidine, reducing solubility.
- Triazolopyrazine cores may engage in π-π stacking more effectively.
Structural Analog 4: N-(4-Fluorophenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide ()
- Core Structure: Identical pyridinone-sulfonyl-piperidine core.
- Substituents : 4-Fluorophenyl vs. 2-(trifluoromethyl)phenyl in the target.
- Key Differences :
- Fluorine’s para position vs. trifluoromethyl’s ortho position, affecting steric hindrance.
- Trifluoromethyl’s stronger electron-withdrawing effect may enhance binding to hydrophobic targets.
- Implications : The target’s ortho-trifluoromethyl group could improve steric complementarity with specific enzyme active sites .
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
